molecular formula C9H5Cl2N3O B1455811 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1423029-67-7

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1455811
CAS No.: 1423029-67-7
M. Wt: 242.06 g/mol
InChI Key: ODALYNTXJZJHIS-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

The synthesis of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions.

    Post-Reaction Treatment: After the reaction, the mixture is treated with a suitable solvent to isolate the crude product.

For industrial production, the method is optimized to ensure high yield and purity while minimizing waste and cost. The process involves the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALYNTXJZJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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